2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
Description
This compound belongs to the 1,2,4-triazole-thiol derivatives bearing a hydrazone moiety, a structural class widely studied for diverse pharmacological properties. Its core structure comprises a 1,2,4-triazole ring substituted with an ethyl group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanylacetohydrazide chain linked to an (E)-3-hydroxyphenylmethylidene group.
Properties
Molecular Formula |
C20H21N5O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5O3S/c1-3-25-19(15-7-9-17(28-2)10-8-15)23-24-20(25)29-13-18(27)22-21-12-14-5-4-6-16(26)11-14/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-12+ |
InChI Key |
RXJRWXYNBMCABG-CIAFOILYSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide under specific conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring or the methoxyphenyl group. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular docking.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Substituent Position 5 : Replacement of 4-methoxyphenyl (target) with pyridine-2-yl (ZE-4b) introduces heteroaromaticity, enhancing cytotoxicity via kinase inhibition .
- Hydrazone Modifications: The 3-hydroxyphenyl group in the target compound may improve antioxidant capacity compared to 4-diethylaminophenyl derivatives (), which prioritize lipophilicity over polar interactions .
- Side Chain Flexibility: Compounds with alkylaminoethyl side chains (e.g., ) show improved spheroid penetration in 3D cancer models, a feature absent in the rigid hydroxyphenyl system of the target compound .
Bioactivity Profiling and Computational Similarity
- Antioxidant Activity : The target compound’s 3-hydroxyphenyl group aligns with structurally similar hydrazones showing 1.5-fold higher Ferric Reducing Antioxidant Power (FRAP) than butylated hydroxytoluene (BHT) .
- Cytotoxicity Trends : Triazole-thiol derivatives with electron-deficient aromatic hydrazones (e.g., nitrobenzylidene in ) exhibit stronger anticancer activity than methoxy/hydroxy variants, suggesting the target compound may require structural optimization for enhanced potency .
Biological Activity
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a hybrid molecule that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a triazole ring linked to a hydrazide group, which is often associated with various pharmacological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O3S |
| SMILES | CCN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)OC)C) |
| InChI | InChI=1S/C21H23N5O3S/... |
Antibacterial Activity
Research indicates that compounds containing the triazole ring exhibit significant antibacterial properties. For instance, derivatives of triazole have been shown to possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against S. aureus and 40 to 70 µM against E. coli .
Antifungal Activity
Similar to its antibacterial effects, the triazole derivatives are also noted for their antifungal properties. Compounds with similar structures have shown effectiveness against fungal pathogens, suggesting that this compound could be explored for antifungal applications as well .
Anticancer Activity
The anticancer potential of triazole-containing compounds is well-documented. For example, certain derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing promising cytotoxicity with IC50 values indicating effective inhibition of cell proliferation . The incorporation of the hydrazide moiety may enhance these effects due to its ability to form reactive intermediates that can interact with cellular targets.
Case Studies and Research Findings
- Antibacterial Screening : A set of hydrazone derivatives was synthesized and tested for antibacterial activity using the agar disc diffusion method. The results indicated that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays : Compounds similar to the target molecule were evaluated for their cytotoxic effects on cancer cell lines. One study found that certain triazole derivatives had IC50 values in the low micromolar range against MCF-7 cells, indicating strong anticancer potential .
- Mechanistic Insights : Research into the mechanism of action for similar compounds suggests that they may induce apoptosis in cancer cells through the activation of caspases or inhibition of key survival pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
